ethyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate
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Overview
Description
Scientific Research Applications
- The pyrrolidine ring in this compound is a versatile scaffold widely used by medicinal chemists. Its sp³-hybridization allows efficient exploration of pharmacophore space, and its non-planarity (due to “pseudorotation”) enhances three-dimensional coverage. Researchers can modify the pyrrolidine derivatives to create bioactive molecules with target selectivity .
- Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,¹-benzothiazine-3-carboxylate, a related compound, exhibits potent analgesic and anti-inflammatory effects. It outperforms drugs like Piroxicam and Meloxicam .
- Investigating the influence of N’-substituents and 4’-phenyl substituents on antibacterial activity provides valuable insights .
- For instance, indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation and has significant pharmacological activity .
- The benzylic position in organic compounds can undergo nucleophilic substitution (SN1 or SN2). In the case of ethyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,⁴-benzothiazin-4-yl]benzoate, the benzylic halide likely reacts via an SN2 pathway due to its primary nature .
Medicinal Chemistry and Drug Development
Anti-Inflammatory and Analgesic Properties
Biological Activity and Selectivity
Indole Derivatives and Plant Hormones
Chemical Reactions at Benzylic Positions
Future Directions
The future directions for research on this compound could include detailed studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Such studies could provide valuable information for the development of new drugs and other applications .
properties
IUPAC Name |
ethyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-2-29-22(26)16-9-11-17(12-10-16)24-15-20(21(25)23-13-5-6-14-23)30(27,28)19-8-4-3-7-18(19)24/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVUCSZNOURKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate |
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